

# A Comprehensive Overview for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name:	14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
CAS No.:	76958-99-1
Cat. No.:	B1260692

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## Introduction

14-Deoxy-11,12-didehydroandrographolide (DDA), a major diterpenoid lactone isolated from the medicinal plant *Andrographis paniculata*, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] As a derivative of andrographolide, DDA serves as a versatile scaffold for the synthesis of novel analogues with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of various DDA derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

## Cytotoxic Activity of DDA Derivatives

A significant body of research has focused on the development of DDA analogues as potential anticancer agents.[2][3] Various modifications to the DDA core structure have been explored to

enhance its cytotoxic effects against a range of cancer cell lines.

### Structure-Activity Relationship Studies

The primary sites for chemical modification on the DDA molecule are the hydroxyl groups at positions C-3 and C-19, and the exocyclic double bond at C-8(17).[2] Studies have shown that the introduction of silyl ether or triphenylmethyl ether groups at the C-19 position can lead to a significant increase in cytotoxicity.[3] Furthermore, epoxidation of the exocyclic double bond has been found to yield potent cytotoxic analogues.[3]

### Quantitative Cytotoxicity Data

The cytotoxic activity of DDA derivatives is typically evaluated using assays such as the Sulforhodamine B (SRB) assay, which measures cell density by quantifying cellular protein content.[4] The results are often expressed as the ED50 value, which represents the drug concentration required to cause a 50% inhibition of cell growth. A selection of DDA derivatives and their reported cytotoxic activities against various cancer cell lines are summarized in the tables below.

Table 1: Cytotoxic Activity (ED50,  $\mu\text{M}$ ) of Silyl Ether and Triphenylmethyl Ether Derivatives of DDA[3]

Compound	R1	R2	P-388	KB	HT-29	MC F-7	A-549	ASK	KKU-M213	HuCC-A1	K-100	HEK-293
2	H	H	>50	>50	>50	>50	>50	>50	>50	>50	>50	>50
3a	H	TIPS	10.1	11.5	14.0	15.6	11.2	12.3	13.8	14.1	12.9	18.4
			3±0.	1±0.	8±0.	3±0.	4±0.	1±0.	4±0.	7±0.	6±0.	5±0.
			25	11	09	17	05	08	12	15	13	11
3b	H	TBDPS	9.87	10.2	12.8	14.9	10.8	11.9	12.9	13.8	11.8	17.9
			±0.1	4±0.	7±0.	8±0.	7±0.	8±0.	9±0.	7±0.	7±0.	8±0.
			9	13	11	15	09	12	14	16	14	13
3c	H	TBS	11.2	12.8	15.2	16.2	12.1	13.2	14.1	15.2	13.1	19.1
			3±0.	7±0.	1±0.	3±0.	1±0.	1±0.	1±0.	3±0.	1±0.	1±0.
			15	11	13	18	08	11	13	17	15	12
3d	H	Tr	8.98	9.87	11.9	13.8	9.98	10.9	11.9	12.8	10.8	16.8
			±0.2	±0.1	8±0.	7±0.	±0.1	8±0.	8±0.	7±0.	7±0.	7±0.
			1	5	12	16	1	14	15	18	16	14
4c	TBS	TBS	13.1	14.1	16.1	17.1	14.1	15.1	15.1	16.1	14.1	20.1
			1±0.	1±0.	1±0.	1±0.	1±0.	1±0.	1±0.	1±0.	1±0.	1±0.
			12	14	15	19	10	13	16	18	17	14

 Table 2: Cytotoxic Activity (ED50,  $\mu$ M) of Epoxide Derivatives of DDA<sup>[3][5]</sup>

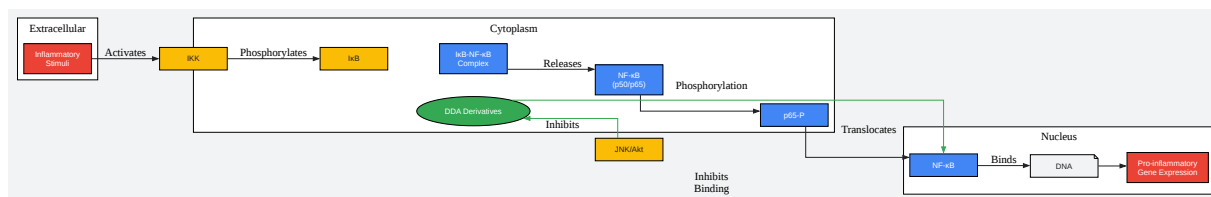
Compound	R1	R2	P-388	KB	HT-29	MC F-7	A-549	AS K	KK U-M213	Hu CC-A1	K-100	HE K-293
5a	H	TIPS	4.12 ±0.1 1	4.98 ±0.1 3	5.12 ±0.1 5	6.12 ±0.1 7	4.98 ±0.0 9	5.12 ±0.1 1	3.37 ±0.0 8	4.12 ±0.1 2	2.93 ±0.0 7	8.12 ±0.1 1
5b	H	TBDPS	3.98 ±0.1 3	4.12 ±0.1 5	4.98 ±0.1 7	5.98 ±0.1 9	4.12 ±0.1 1	4.98 ±0.1 3	3.08 ±0.0 9	3.98 ±0.1 4	3.27 ±0.0 8	7.98 ±0.1 3
5d	H	Tr	4.56 ±0.1 2	5.12 ±0.1 4	5.98 ±0.1 6	6.98 ±0.1 8	5.12 ±0.1 0	5.98 ±0.1 2	4.12 ±0.1 0	4.98 ±0.1 3	4.12 ±0.0 9	8.98 ±0.1 2
Ellipticine	-	-	4.58 ±0.0 1	4.98 ±0.0 2	5.14 ±0.0 1	5.32 ±0.0 2	4.89 ±0.0 1	5.01 ±0.0 2	4.87 ±0.0 1	4.92 ±0.0 1	4.76 ±0.0 1	-

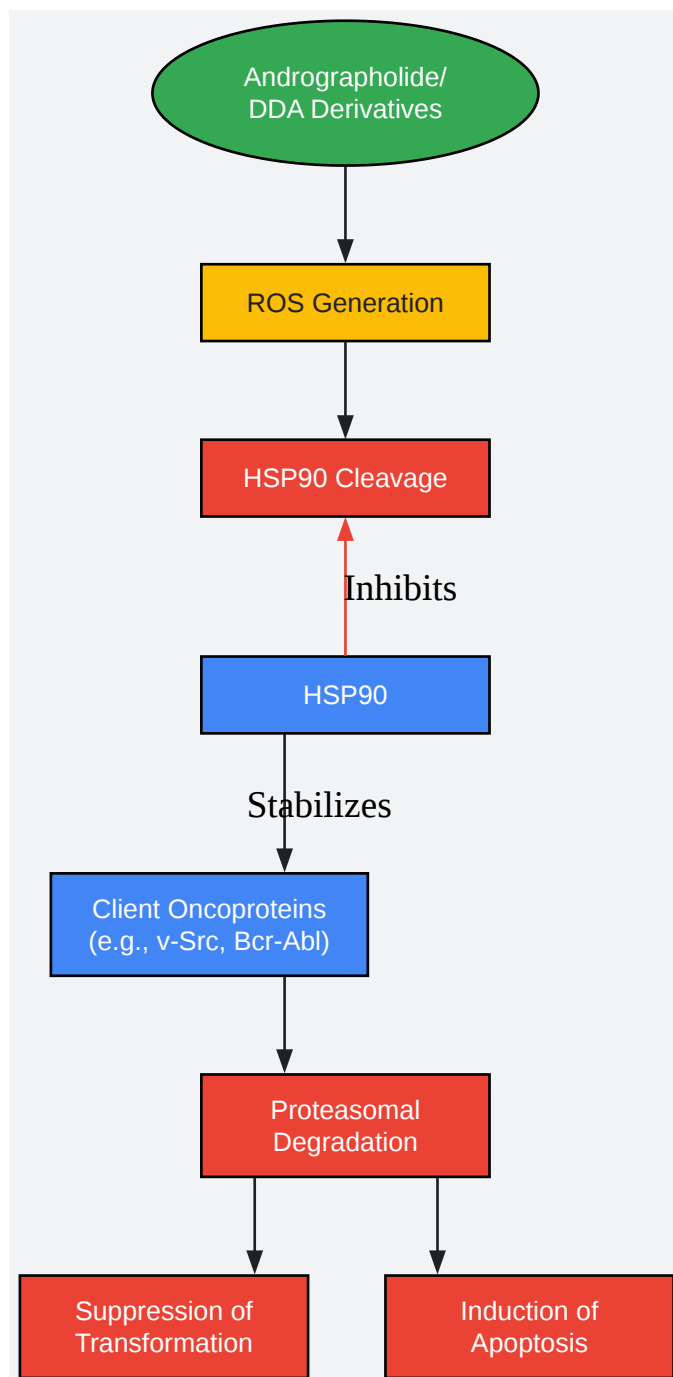
## Anti-inflammatory Activity of DDA Derivatives

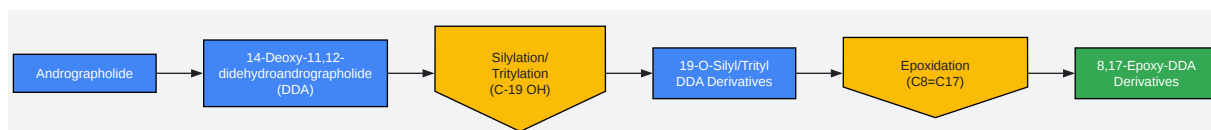
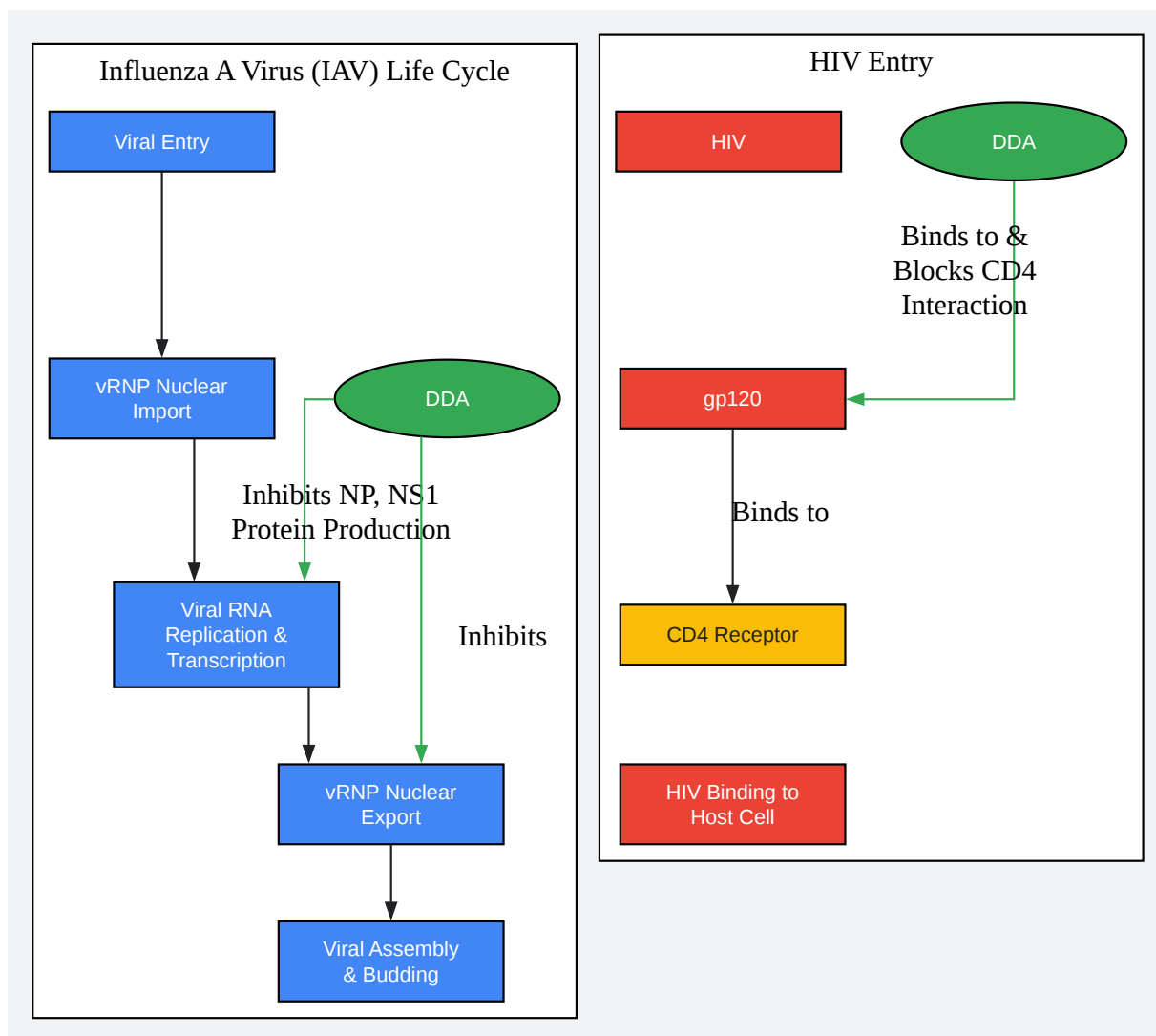
DDA and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

### Mechanism of Action: NF-κB Pathway Inhibition

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. DDA derivatives have been shown to inhibit NF-κB activation by preventing the binding of NF-κB to its target DNA sequences.[6] Some andrographolide derivatives have also been found to suppress p65 phosphorylation, a critical step in NF-κB activation, through the JNK-Akt signaling cascade.[7]







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## References

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. dbsrv.lib.buu.ac.th \[dbsrv.lib.buu.ac.th\]](https://dbsrv.lib.buu.ac.th)
- [4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Mahidol IR \[repository.li.mahidol.ac.th\]](https://repository.li.mahidol.ac.th)
- [6. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke \[mdpi.com\]](#)
- [7. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
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